6-Chloropurine

Beschreibung

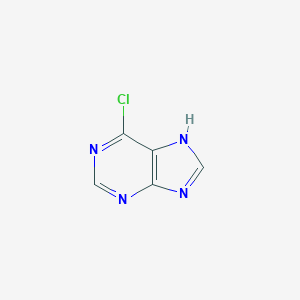

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Record name | 6-chloropurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861673 | |

| Record name | 6-Chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 6-Chloropurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-42-3, 133762-83-1 | |

| Record name | 6-Chloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropurin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROPURINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8700156W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloropurine from Hypoxanthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-chloropurine from hypoxanthine, a critical intermediate in the production of various antiviral and antineoplastic agents. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it visualizes the core chemical transformation and relevant biological pathways to provide a multifaceted understanding of this important compound.

Introduction

This compound is a synthetic purine analog of significant interest in medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile precursor for a wide range of biologically active molecules. The chlorine atom at the 6-position of the purine ring serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities and generate diverse libraries of purine derivatives. These derivatives are foundational in the synthesis of drugs that interfere with nucleic acid metabolism and cellular signaling pathways, exhibiting both anticancer and antiviral properties.[1][2][3]

This guide focuses on the most common and efficient methods for the synthesis of this compound, primarily through the chlorination of hypoxanthine.

Synthetic Methodologies

The primary route for the synthesis of this compound involves the direct chlorination of hypoxanthine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4] This reaction is typically carried out in the presence of an organic base which acts as a catalyst.

Chlorination using Phosphorus Oxychloride

The reaction of hypoxanthine with phosphorus oxychloride is the most widely employed method for the synthesis of this compound. The presence of a high-boiling tertiary amine, such as N,N-dimethylaniline, is often utilized to facilitate the reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound from Hypoxanthine.

An alternative approach involves using acetyl hypoxanthine as the starting material, which can lead to a simpler process and high yields.[5] Another variation employs bis(trichloromethyl)carbonate as the chlorinating agent in the presence of an organic amine catalyst.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic protocols for the preparation of this compound from hypoxanthine.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

| Starting Material | Chlorinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Hypoxanthine | POCl₃ | N,N-dimethylaniline | - | Reflux | 0.33 | 99 (as HCl salt) | - | [7] |

| Acetyl hypoxanthine | POCl₃ | Tertiary Amine | - | 70-105 | 4-8 | 93.1 | 99.0 | [5] |

| Hypoxanthine | POCl₃ | N,N-dimethylaniline | - | Reflux | 0.67 | - | - | [8] |

| Hypoxanthine | Bis(trichloromethyl)carbonate | Pyridine | Toluene | 0-110 | 2.5 | - | - | [6] |

| Hypoxanthine | POCl₃ | N,N-dimethylaniline | - | Reflux | 2 | - | - | [4] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound based on established literature methods.

Protocol 1: Synthesis of this compound Hydrochloride from Hypoxanthine

This protocol is adapted from a high-yield synthesis method.[7]

Materials:

-

Hypoxanthine (50 g, 0.368 mol)

-

N,N-dimethylaniline (120 ml)

-

Phosphorus oxychloride (500 ml)

-

Methylene chloride (1.3 L)

-

Hydrogen chloride gas

-

Nitrogen gas

Procedure:

-

A mixture of hypoxanthine, N,N-dimethylaniline, and phosphorus oxychloride is heated to reflux for 20 minutes.

-

Excess phosphorus oxychloride is removed by vacuum distillation, ensuring the external oil bath temperature remains below 70°C.

-

To the resulting red oily residue, 1.0 L of methylene chloride is added.

-

The methylene chloride solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color.

-

The reaction mixture is stirred overnight.

-

Nitrogen gas is passed through the solution for 1.5 hours to remove excess hydrogen chloride.

-

The product is collected by filtration, washed with two 150 ml portions of hot methylene chloride, and dried to yield this compound hydrochloride.

Expected Yield: 59.3 g (99%)

Protocol 2: Synthesis of this compound from Acetyl Hypoxanthine

This protocol is based on a method designed for large-scale industrial production.[5]

Materials:

-

Acetyl hypoxanthine

-

Phosphorus oxychloride

-

Tertiary amine (e.g., N,N-dimethylaniline, triethylamine, or pyridine)

-

Ice water

-

Alkaline water (e.g., NaOH solution)

-

Cold water

Procedure:

-

Acetyl hypoxanthine, phosphorus oxychloride, and the tertiary amine are added to a reaction vessel in a molar ratio of 1:3.5-20.0:1.0-1.5.

-

The mixture is heated to 70-105°C and maintained at this temperature for 4-8 hours.

-

After the reaction is complete, unreacted phosphorus oxychloride is removed by evaporation.

-

The residue is cooled, and ice water is added.

-

The pH of the solution is adjusted to 7-9 with alkaline water to precipitate the this compound.

-

The precipitate is collected by filtration, washed with cold water, and dried to obtain the final product.

Expected Yield: Up to 93.1% with a purity of 99.0%.[5]

Biological Significance and Metabolic Pathways

This compound serves as a key intermediate in the synthesis of various therapeutic agents and also exhibits its own biological activities. Its derivatives are known to possess antitumor, antiviral, and antimicrobial properties.[3][9]

Metabolic Fate of this compound

Once introduced into a biological system, this compound can undergo several metabolic transformations. A primary pathway involves its conjugation with glutathione (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs).[5] This leads to the formation of a glutathione conjugate (6-CP-GS), which can be further metabolized. Another potential metabolic route is oxidation by xanthine oxidase.[5][6]

Figure 2: Metabolic Pathways of this compound.

Role as a Precursor in Drug Synthesis

The true value of this compound in drug development lies in its utility as a versatile synthetic intermediate. The chlorine atom at the 6-position is readily displaced by various nucleophiles, allowing for the synthesis of a wide array of 6-substituted purine derivatives. This is a fundamental strategy in the development of nucleoside analogs that act as antiviral and anticancer agents.

Figure 3: this compound as a Key Intermediate in Drug Synthesis.

Conclusion

The synthesis of this compound from hypoxanthine is a robust and well-established process crucial for the pharmaceutical industry. The methodologies detailed in this guide, particularly the chlorination with phosphorus oxychloride, offer high yields and purity, making them suitable for both laboratory-scale synthesis and industrial production. A thorough understanding of these synthetic routes, coupled with an appreciation of the biological significance and metabolic fate of this compound, is essential for researchers and professionals engaged in the discovery and development of novel purine-based therapeutics. The versatility of this compound as a chemical scaffold ensures its continued importance in the quest for new and effective treatments for a range of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. US2832781A - this compound - Google Patents [patents.google.com]

- 5. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolism of this compound-8-C14 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine (6-CP), a synthetic purine analogue, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its versatile chemical nature allows for modifications at the 6-position of the purine ring, leading to the generation of compounds with significant therapeutic potential, including antiviral and antineoplastic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a summary of its metabolic fate and applications in antiviral research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₄ | [1][2][3][4] |

| Molecular Weight | 154.56 g/mol | [1][2][3][4] |

| Appearance | Pale yellow to orange crystalline solid/powder | [5][6][7] |

| Melting Point | >300 °C (with decomposition) | [1][3][4][6][8] |

| Boiling Point | 185-192 °C at 2.25 Torr | [1] |

Solubility and Partitioning Characteristics

| Property | Value | Conditions | Source(s) |

| Water Solubility | 5 g/L | Not specified | [7][9] |

| Solubility in Organic Solvents | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Slightly soluble in highly polar organic solvents. | 5% in DMF; approx. 10 mg/mL in DMSO and DMF | [3][4][5][10] |

| pKa (Predicted) | 7.47 ± 0.20 | Computational prediction | [7] |

| LogP (Octanol-Water Partition Coefficient) | 1.0063 | Not specified | [2] |

Spectroscopic Data

| Property | Value | Conditions | Source(s) |

| UV/Vis Maximum Absorption (λmax) | 265 nm | In water at pH 5.2 | [9] |

| 274 nm | In water at pH 13 | [9] | |

| 264 nm | In water at pH 1 | [8] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific protocols for this compound are not extensively detailed in the literature, the following sections describe standard methodologies applicable to purine analogues.

Melting Point Determination

The melting point of this compound is determined using the capillary method.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For this compound, decomposition is observed at temperatures above 300 °C.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the analytical response to a calibration curve of known concentrations.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV absorbance as a function of pH.

Methodology:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent if solubility is low).

-

A constant aliquot of the this compound stock solution is added to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at one or more wavelengths where the protonated and deprotonated species have different extinction coefficients is plotted against pH.

-

The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water.

Methodology:

-

n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.

-

The mixture is agitated until equilibrium is reached (e.g., for several hours).

-

The two phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Metabolic Pathway and Biological Applications

This compound is not only a synthetic intermediate but also exhibits biological activity and undergoes metabolic transformation.

Metabolic Pathway of this compound

In biological systems, this compound can be metabolized through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further processed to yield 6-mercaptopurine, a clinically important antimetabolite drug.

Caption: Metabolic conversion of this compound to 6-Mercaptopurine.

Application in Antiviral Screening

This compound and its derivatives have been investigated for their potential antiviral activities. The general workflow for screening compounds like this compound against viruses such as SARS-CoV is depicted below.

Caption: General workflow for antiviral drug screening.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, offering valuable data for researchers in drug discovery and development. The outlined experimental protocols serve as a practical guide for the determination of these key parameters. Furthermore, the visualization of its metabolic pathway and a representative antiviral screening workflow highlights its relevance in medicinal chemistry and virology. A comprehensive understanding of these fundamental characteristics is essential for unlocking the full potential of this compound and its derivatives in the development of novel therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. A Structure-Based Computational Pipeline for Broad-Spectrum Antiviral Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COVID-19: Screening Antiviral Drugs Using SARS-CoV-2 Infection Models | Technology Networks [technologynetworks.com]

- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Study of combining virtual screening and antiviral treatments of the Sars-CoV-2 (Covid-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloropurine: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine is a synthetic purine analogue that serves as a crucial intermediate in the synthesis of various biologically active compounds, including antiviral and antitumor agents.[1][2] While much of the research has focused on its more famous derivatives, such as the immunosuppressant and anticancer drug 6-mercaptopurine, understanding the intrinsic biological activities and mechanisms of this compound itself is vital for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound in biological systems, detailing its metabolic activation, cellular effects, and the experimental methodologies used to elucidate these properties.

Metabolic Activation and Primary Mechanisms of Action

The biological activity of this compound is intrinsically linked to its metabolic conversion within the cell. As a purine analogue, it can be recognized by enzymes involved in nucleotide metabolism, leading to the formation of cytotoxic products.

Conversion to 6-Mercaptopurine and Thiopurine Analogues

A primary metabolic fate of this compound is its conversion to 6-mercaptopurine (6-MP). This conversion can occur via reaction with sulfhydryl compounds within the cell. Once formed, 6-MP is a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into thioinosine monophosphate (TIMP).[3] TIMP is a pivotal molecule that can inhibit several enzymes in the purine biosynthetic pathway, ultimately disrupting the production of adenosine and guanosine nucleotides necessary for DNA and RNA synthesis.[3] Furthermore, TIMP can be further metabolized to thioguanine nucleotides, which can be incorporated into DNA and RNA, leading to cytotoxicity.

Glutathione Conjugation

Incorporation into Nucleic Acids

There is evidence to suggest that this compound, after its conversion to a deoxyriboside derivative, can be incorporated into oligonucleotides. This site-specific incorporation of a this compound residue into DNA would likely disrupt DNA replication and transcription, contributing to its cytotoxic effects.[4]

Cellular and Biological Effects

The metabolic activation of this compound culminates in a range of cellular effects that are detrimental to rapidly proliferating cells, such as cancer cells.

Induction of Apoptosis

Studies on nucleoside analogues of this compound have demonstrated their ability to induce apoptosis, or programmed cell death. The apoptotic pathway is a key target for many anticancer therapies. The induction of apoptosis by this compound derivatives is a significant contributor to their antitumor activity.

Cell Cycle Arrest

In addition to apoptosis, this compound derivatives have been shown to cause cell cycle arrest, particularly in the G2/M phase. This prevents cells from proceeding through mitosis and cell division, thereby inhibiting tumor growth.

Quantitative Data

While extensive quantitative data for this compound itself is limited in the available literature, the following tables summarize the cytotoxic effects of some of its key derivatives on various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound derivative | HeLa (Cervical Cancer) | 35 | |

| 2-chloro-2'-deoxyadenosine (Cladribine) | U266 (Multiple Myeloma) | 2.43 | |

| 2-chloro-2'-deoxyadenosine (Cladribine) | RPMI8226 (Multiple Myeloma) | 0.75 | |

| 2-chloro-2'-deoxyadenosine (Cladribine) | MM1.S (Multiple Myeloma) | 0.18 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its analogues.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with various concentrations of the test compound for the desired duration.

-

Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

70% ethanol, ice-cold

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells on ice for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH).

Materials:

-

Phosphate buffer, pH 6.5

-

Reduced glutathione (GSH) solution

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution

-

UV-transparent cuvettes or 96-well plates

-

Spectrophotometer or plate reader capable of reading at 340 nm

Procedure:

-

Prepare an assay cocktail containing phosphate buffer, GSH, and CDNB.

-

Add the cell lysate or purified enzyme to the assay cocktail.

-

Immediately measure the increase in absorbance at 340 nm over time.

-

The rate of increase in absorbance is proportional to the GST activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the mechanism of action of this compound.

Conclusion

This compound is a multifaceted molecule whose biological effects are primarily realized through its metabolic conversion to active thiopurine analogues. These metabolites disrupt purine metabolism, induce apoptosis, and cause cell cycle arrest, making this compound and its derivatives potent antitumor agents. While direct quantitative data on the parent compound is not abundant, the well-documented activities of its metabolites provide a clear picture of its mechanism of action. The experimental protocols detailed herein offer a robust framework for the continued investigation of this compound and the development of novel purine-based therapeutics. Further research focusing on the direct enzymatic interactions and cytotoxic effects of this compound will be invaluable in fully elucidating its therapeutic potential.

References

- 1. US2832781A - this compound - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SEMISYNTHESIS OF this compound-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloropurine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropurine (6-CP), a halogenated purine analog, holds a significant position in the history of medicinal chemistry. Initially synthesized as a crucial intermediate for the production of the pioneering anticancer drug 6-mercaptopurine, its utility has since expanded, serving as a versatile building block for a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an overview of its mechanism of action, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the groundbreaking work of Nobel laureates George Hitchings and Gertrude Elion at the Burroughs Wellcome company (now part of GSK).[1][2][3] Their research in the mid-20th century was predicated on the principle of "rational drug design," which sought to create antimetabolites that could selectively interfere with the nucleic acid metabolism of rapidly proliferating cells, such as cancer cells and microbes.[1][2]

Hitchings and Elion's team investigated numerous purine analogs, leading to the synthesis of 6-mercaptopurine (6-MP), a compound that showed significant efficacy in treating childhood leukemia.[1][3] this compound emerged as a pivotal intermediate in the synthesis of 6-MP and other purine derivatives.[4] The first detailed synthesis of this compound was reported in 1954 by Aaron Bendich, Percy J. Russell Jr., and Jack J. Fox in the Journal of the American Chemical Society.[5] This work laid the foundation for the large-scale production of 6-MP and spurred further investigation into the biological activities of halogenated purines.

Synthesis of this compound: Methodologies and Data

The primary and most well-documented method for the synthesis of this compound involves the chlorination of hypoxanthine. Several variations of this method have been developed to optimize yield and purity.

Chlorination of Hypoxanthine with Phosphoryl Chloride

The most common synthetic route involves the reaction of hypoxanthine with phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[4][6][7] The base is thought to facilitate the reaction, although its exact role is not always explicitly defined in early literature.

Table 1: Comparative Data for this compound Synthesis via Hypoxanthine Chlorination

| Method/Variation | Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| Reflux with Base | Hypoxanthine | POCl₃, N,N-dimethylaniline | Reflux for 40 minutes | 84% | Not specified | [7] |

| Sealed Tube (no base) | Hypoxanthine | POCl₃ | Heated in a sealed tube at 150°C for 5 hours | Not specified | Not specified | [4] |

| Reflux (no base) | Hypoxanthine | POCl₃ | Reflux for 2 hours | Not specified | Not specified | [4] |

| Acetyl Hypoxanthine | Acetyl Hypoxanthine | POCl₃, N,N-dimethylaniline | 105°C for 4 hours | 90.0% | 99.0% (HPLC) | [8] |

Alternative Chlorination Reagents

While phosphoryl chloride is the most prevalent chlorinating agent, other reagents have been explored. For instance, methods utilizing bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic amine catalyst have been patented, offering an alternative with potentially simpler post-reaction work-up.[9]

Detailed Experimental Protocols

Synthesis of this compound from Hypoxanthine and Phosphoryl Chloride with N,N-Dimethylaniline

This protocol is based on the method described in U.S. Patent 4,405,781.[7]

Materials:

-

Hypoxanthine (5 g, 0.0368 mole)

-

N,N-dimethylaniline (12.5 ml)

-

Phosphoryl chloride (150 ml)

-

Methylene chloride (200 ml)

-

Ice

-

Methanesulfonic acid (6 g, 0.063 mole) or other strong acid

Procedure:

-

A mixture of hypoxanthine, N,N-dimethylaniline, and phosphoryl chloride is refluxed for 40 minutes.

-

Excess phosphoryl chloride is removed by vacuum distillation with an external oil bath temperature maintained below 70°C.

-

The resulting oily residue is dissolved in methylene chloride.

-

The solution is cooled in an ice bath, and a strong acid (e.g., methanesulfonic acid) is added slowly.

-

The mixture is stirred in the ice bath for 1 hour.

-

The resulting precipitate (this compound salt) is collected by filtration.

-

To obtain free this compound, the salt is treated with a base to adjust the pH, followed by isolation of the product.

Synthesis of this compound from Acetyl Hypoxanthine

This protocol is adapted from Chinese Patent CN102336755A.[8]

Materials:

-

Acetyl hypoxanthine (35.6 g, 0.20 mol)

-

Phosphoryl chloride (153.0 g, 1.00 mol)

-

N,N-dimethylaniline (24.2 g, 0.20 mol)

-

Ice water

-

0.1M NaOH solution

Procedure:

-

In a 500mL three-necked flask equipped with a thermometer and mechanical stirrer, add acetyl hypoxanthine, phosphoryl chloride, and N,N-dimethylaniline.

-

Heat the mixture to 105°C and maintain for 4 hours with stirring.

-

After the reaction, evaporate the unreacted phosphoryl chloride under vacuum.

-

Cool the residue to 0°C and add 100 mL of ice water.

-

Adjust the pH to 8 with 0.1M NaOH solution. A yellow solid will precipitate.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Mechanism of Action and Biological Significance

This compound and its derivatives primarily function as purine antimetabolites .[10] By mimicking the structure of natural purines like adenine and guanine, they can interfere with the synthesis and metabolism of nucleic acids, which is particularly detrimental to rapidly dividing cells.[1][10]

Inhibition of Nucleic Acid Synthesis

The core mechanism involves the intracellular conversion of this compound derivatives into fraudulent nucleotides. These unnatural nucleotides can then inhibit key enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA and RNA, leading to chain termination and induction of apoptosis.

Interaction with Purine Metabolism Enzymes

This compound and its metabolites can also directly inhibit enzymes involved in purine catabolism. A notable example is the inhibition of xanthine oxidase , the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. This inhibition can alter the pool of purine nucleotides available for nucleic acid synthesis.

Glutathione Depletion

More recent research on this compound derivatives, such as 9-norbornyl-6-chloropurine, has revealed an additional mechanism of action involving the depletion of cellular glutathione (GSH).[11] This suggests that some this compound-based compounds can induce oxidative stress, contributing to their cytotoxic effects.

Applications in Research and Drug Development

This compound remains a cornerstone intermediate in medicinal chemistry.[10] Its primary application is in the synthesis of anticancer and antiviral drugs.[10] The chlorine atom at the 6-position is a good leaving group, allowing for facile nucleophilic substitution to introduce a wide variety of functional groups, thereby enabling the generation of diverse compound libraries for drug screening. It is a key building block for drugs like 6-mercaptopurine, azathioprine, and various nucleoside analogs.[2][12][13]

Conclusion

From its origins as a critical intermediate in the synthesis of a landmark leukemia drug to its current status as a versatile scaffold in medicinal chemistry, this compound has a rich history rooted in the principles of rational drug design. A thorough understanding of its synthesis, chemical properties, and mechanisms of action is essential for researchers and professionals in the field of drug development. The methodologies and pathways detailed in this guide provide a solid foundation for the continued exploration and utilization of this important purine analog in the quest for novel therapeutics.

References

- 1. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]

- 2. acs.org [acs.org]

- 3. livescience.com [livescience.com]

- 4. US2832781A - this compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]

- 8. Chemical synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]

- 12. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloropurine as a Precursor in Nucleotide Synthesis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 6-chloropurine as a pivotal precursor in the synthesis of therapeutically important nucleotide analogs, particularly thiopurines such as 6-mercaptopurine and 6-thioguanine. This document details the chemical synthesis workflows, enzymatic activation via salvage pathways, and the subsequent mechanisms of action of these antimetabolite drugs. Included are detailed experimental protocols, tabulated quantitative data, and diagrams of key chemical and biochemical pathways to support research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a versatile purine derivative that serves as a critical intermediate in the synthesis of numerous compounds for pharmaceutical and biochemical applications. Its primary utility lies in its role as a precursor for various drug molecules, especially anticancer and antiviral agents that function as purine antimetabolites.[1] The chlorine atom at the 6-position of the purine ring is a reactive leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This reactivity is central to the synthesis of thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are cornerstone therapies for certain leukemias and autoimmune diseases.[2][3] This guide will explore the chemical synthesis pathways starting from this compound, the biochemical activation of its derivatives, and their ultimate mechanism of action.

Chemical Synthesis of Thiopurine Analogs

The conversion of this compound into biologically active thiopurines is a fundamental process in pharmaceutical chemistry. The primary reactions involve the substitution of the C6-chloro group with a thiol group.

Synthesis of 6-Mercaptopurine (6-MP)

6-Mercaptopurine is synthesized directly from this compound through a nucleophilic substitution reaction with a hydrosulfide salt, such as potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH).[2] This reaction efficiently replaces the chloro group with a mercapto (thiol) group.

Synthesis of 6-Thioguanine (6-TG)

6-Thioguanine (2-amino-6-mercaptopurine) synthesis is a multi-step process that typically begins with the chlorination of guanine to produce the key intermediate, 2-amino-6-chloropurine.[4][5] This intermediate is then converted to 6-thioguanine. The direct synthesis from this compound is not the standard route due to the need for the amino group at the C2 position.

The synthesis of the 2-amino-6-chloropurine intermediate is a critical step, often achieved by reacting guanine with a chlorinating agent like phosphorus oxychloride in the presence of a phase transfer catalyst.[4][5] Once obtained, 2-amino-6-chloropurine can be converted to 6-thioguanine by reacting it with a sulfur source, such as ammonium polysulfide.

Quantitative Data Summary

The efficiency of synthesizing thiopurines and their intermediates from purine precursors is critical for industrial production. The following table summarizes quantitative data from various reported synthesis protocols.

| Precursor | Product | Reagents | Yield | Reference |

| This compound (2.5 g) | 6-Mercaptopurine (2.3 g) | Potassium Hydrosulfide | ~92% | US Patent 2,832,781A |

| Guanine | 2-Amino-6-chloropurine | Phosphorus oxychloride, Tetraethylamine chloride | 72.1% | One-step synthetic method |

| Guanine Derivative | 2-Amino-6-chloropurine | Phosphorus oxychloride, Phase Transfer Catalyst | 74.6% | WO Patent 1993015075A1[6] |

| 2-Amino-5,6-dinitropyrimidin-4-ol | 2-Amino-6-chloropurine | Phosphorus oxychloride, Triethyl orthoformate | 93.7% | CN Patent 113234077B[7] |

Biochemical Activation and Metabolic Pathways

Once administered, thiopurine prodrugs like 6-mercaptopurine and 6-thioguanine are not active in their initial forms. They must be converted into their corresponding nucleotide analogs to exert a therapeutic effect. This bioactivation occurs primarily through the purine salvage pathway.[8][9]

The Purine Salvage Pathway

The purine salvage pathway is a metabolic route that recycles purine bases from the degradation of nucleic acids, saving the significant energy required for de novo synthesis.[10][11] The key enzyme in this pathway for thiopurines is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . HGPRT catalyzes the addition of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the thiopurine bases, converting them into their active monophosphate nucleotide forms: thioinosine monophosphate (TIMP) from 6-MP, and thioguanosine monophosphate (TGMP) from 6-TG.[12][13]

These active thiopurine ribonucleotides, TIMP and TGMP, are the primary molecules responsible for the cytotoxic and immunosuppressive effects of the drugs.

Mechanism of Action

The active metabolites of 6-MP and 6-TG interfere with nucleic acid metabolism through multiple mechanisms:

-

Inhibition of De Novo Purine Synthesis: Thioinosine monophosphate (TIMP) can be methylated to form methylthioinosine monophosphate (MeTIMP). MeTIMP is a potent inhibitor of phosphoribosyl pyrophosphate amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[2][12] This blockade depletes the pool of normal purine nucleotides available for DNA and RNA synthesis.

-

Incorporation into Nucleic Acids: Thioguanosine monophosphate (TGMP) is further phosphorylated to thioguanosine diphosphate (TGDP) and triphosphate (TGTP). Deoxy-thioguanosine triphosphate (dTGTP) is incorporated into DNA, while TGTP is incorporated into RNA.[1][14] The presence of these fraudulent bases disrupts DNA replication and repair, and RNA transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells like lymphocytes and cancer cells.[15]

-

Modulation of Cell Signaling: TGTP has also been shown to interfere with cell signaling by binding to and inhibiting the small GTPase Rac1, which is involved in T-cell proliferation and survival pathways.[1]

Experimental Protocols

The following protocols are generalized from published methods and should be adapted and optimized for specific laboratory conditions.

Protocol: Synthesis of 6-Mercaptopurine from this compound

This protocol is adapted from US Patent 2,832,781A.[2]

-

Preparation: In a sealed reaction tube, place 2.5 g of this compound.

-

Reaction: Add 36 mL of a 1N potassium hydrosulfide solution.

-

Heating: Seal the tube and heat at 100°C for 7 hours.

-

Work-up: Cool the tube and carefully open it. Make the contents alkaline by adding 20 mL of 2N sodium hydroxide.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Precipitation: Acidify the filtrate to a pH of approximately 4 using a suitable acid (e.g., acetic acid or dilute HCl). A precipitate of 6-mercaptopurine will form.

-

Isolation: Collect the 6-mercaptopurine precipitate on a filter.

-

Washing & Drying: Wash the collected solid sequentially with water, alcohol (ethanol), and ether. Air dry the final product.

Protocol: Synthesis of 2-Amino-6-chloropurine from Guanine

This protocol is a representative method based on literature procedures.[4][5]

-

Preparation: To a reaction flask, add guanine, 1 to 2 molar equivalents of a phase transfer catalyst (e.g., tetraethylammonium chloride), and a solvent such as acetonitrile.

-

Chlorination: Add 3 to 6 molar equivalents of phosphorus oxychloride (POCl₃) to the suspension. A weak base (e.g., N,N-dimethylaniline) may be added in approximately a 1:1 molar ratio to the guanine.

-

Reaction: Heat the mixture under reflux for a period of 4 to 24 hours, monitoring the reaction by TLC or HPLC.

-

Quenching: After cooling, carefully pour the reaction mixture over crushed ice to hydrolyze the excess phosphorus oxychloride.

-

Neutralization: Adjust the pH of the aqueous solution to ~7 using a base (e.g., 10% sodium hydroxide or ammonium hydroxide). The product will precipitate.

-

Isolation: Filter the resulting slurry to collect the crude 2-amino-6-chloropurine.

-

Purification: Wash the solid with water and dry under vacuum. Recrystallization from a suitable solvent may be performed for higher purity.

Conclusion

This compound is an indispensable building block in medicinal chemistry, providing an efficient and versatile starting point for the synthesis of potent thiopurine drugs. The straightforward conversion to 6-mercaptopurine and the established routes to 6-thioguanine highlight its importance. Understanding the subsequent metabolic activation of these compounds via the purine salvage pathway and their multi-pronged mechanism of action is crucial for the development of new nucleotide-based therapies and for optimizing the use of existing drugs in the clinic. The protocols and data presented herein serve as a valuable technical resource for professionals engaged in nucleotide synthesis and drug discovery.

References

- 1. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 8. Purine metabolism - Wikipedia [en.wikipedia.org]

- 9. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 10. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbenotes.com [microbenotes.com]

- 12. What is the mechanism of Tisopurine? [synapse.patsnap.com]

- 13. uniprot.org [uniprot.org]

- 14. immunogenetics.nl [immunogenetics.nl]

- 15. researchgate.net [researchgate.net]

Solubility of 6-Chloropurine in Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility of 6-chloropurine in various organic solvents, targeting researchers, scientists, and professionals in drug development. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and illustrates a key metabolic pathway involving this compound.

Core Data: Solubility of this compound

The solubility of this compound is a critical parameter for its use as a synthetic intermediate and in the development of therapeutic agents.[1][2][3] The following table summarizes the available quantitative and qualitative solubility data in various organic solvents.

| Solvent | Temperature | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 10 mg/mL | Not Specified |

| Dimethylformamide (DMF) | Not Specified | ~ 10 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 27.5 mg/mL | Requires sonication |

| Water | Not Specified | 2.5 mg/mL | Requires sonication |

| Methanol (neat) | 283.15–328.15 K | Maximum solubility observed in neat solvent | Saturation shake-flask method |

| Ethanol (neat) | 283.15–328.15 K | Maximum solubility observed in neat solvent | Saturation shake-flask method |

| N,N-dimethylformamide (DMF) (neat) | 283.15–328.15 K | Maximum solubility observed in neat solvent | Saturation shake-flask method |

| N,N-dimethylacetamide (DMA) (neat) | 283.15–328.15 K | Maximum solubility observed in neat solvent | Saturation shake-flask method |

Note: For aqueous mixtures of methanol, ethanol, DMF, and DMA, the solubility of this compound increases with increasing temperature and decreases with an increasing proportion of water.[4]

For the related compound, 2-amino-6-chloropurine, a clear trend in solubility has been observed across a range of organic solvents, which may serve as a useful guide for solvent selection for this compound. The general trend for dissolving 2-amino-6-chloropurine is: DMSO > DMF > 2-butanone > ethylene glycol > n-butanol > n-propanol > isobutanol > isopropanol > 1,4-dioxane > ethanol > methanol > water.[5][6][7][8]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.[4][9]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)[10][11]

2. Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the filtered sample with the appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 265 nm) or HPLC.[1][3]

-

Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

3. Key Considerations:

-

Purity: The purity of both the solute and the solvent is paramount for accurate solubility measurements.[9]

-

Temperature Control: Precise temperature control is essential as solubility is highly temperature-dependent.[4][9]

-

Equilibrium: It is vital to ensure that the system has reached equilibrium.

-

Solid Phase Analysis: After the experiment, the solid phase can be analyzed (e.g., by X-ray powder diffraction) to check for any polymorphic transformations or solvate formation during the experiment.[4]

Visualization of a Key Metabolic Pathway

This compound is a crucial intermediate in the synthesis of the therapeutic agent 6-mercaptopurine (6-MP).[3] The antitumor activity of 6-MP is exerted through its metabolic conversion to active thiopurine nucleotides.[12] The following diagram illustrates the metabolic activation pathway of 6-mercaptopurine.

Caption: Metabolic activation pathway of 6-mercaptopurine (6-MP).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US2832781A - this compound - Google Patents [patents.google.com]

- 4. Search results [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

The Biological Activity of 6-Chloropurine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine, a halogenated purine analog, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential as anticancer, antiviral, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

Mechanisms of Anticancer Action

Induction of Apoptosis:

Several this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. The apoptotic cascade is a complex signaling pathway that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Evidence suggests that this compound derivatives can activate components of both pathways.

Key molecular events observed upon treatment with these derivatives include:

-

Activation of Caspases: Studies have demonstrated the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-7.[1][2] Activated caspase-3 leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

-

Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a crucial step in the intrinsic apoptotic pathway. Some this compound derivatives have been observed to upregulate Bax and downregulate Bcl-2 expression, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1]

-

p53 Activation: The tumor suppressor protein p53 can be activated in response to cellular stress, including DNA damage, and can trigger apoptosis. An increase in the active, phosphorylated form of p53 has been noted following treatment with certain this compound analogs.[1]

References

Unveiling 6-Chloropurine (CAS 87-42-3): A Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, biological significance, and experimental applications of 6-Chloropurine, a pivotal intermediate in drug development and a valuable tool in biochemical research.

Introduction

This compound (CAS 87-42-3) is a purine derivative of significant interest to the scientific community, particularly those engaged in pharmaceutical synthesis and molecular biology.[1] Structurally characterized by a chlorine atom at the 6-position of the purine ring, this compound serves as a versatile precursor for a multitude of biologically active molecules, most notably as an intermediate in the synthesis of the immunosuppressive and anticancer drugs 6-mercaptopurine and thioguanine.[2] Its ability to mimic endogenous purines allows it to function as an antimetabolite, interfering with nucleic acid synthesis and cellular metabolism, thus providing a foundation for its therapeutic applications and its use as a research tool.[3] This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, detailing synthetic methodologies, and exploring its mechanism of action and relevant signaling pathways.

Chemical and Physical Properties

This compound is a light yellow crystalline powder with a high melting point, reflecting its stable solid-state nature.[1][3] Its solubility profile is crucial for its handling and application in various experimental settings.

| Property | Value | References |

| CAS Number | 87-42-3 | |

| Molecular Formula | C₅H₃ClN₄ | [2] |

| Molecular Weight | 154.56 g/mol | [2] |

| Appearance | Light yellow crystalline powder | [1][3] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Slightly soluble in water. | [2] |

| UV Absorption | λmax at ~265 nm (at pH 11) | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of hypoxanthine. Several methods have been reported, with the use of phosphoryl chloride (POCl₃) being a prevalent approach.

Experimental Protocol: Synthesis from Hypoxanthine

This protocol is based on established chemical synthesis methods.[3][4]

Materials:

-

Hypoxanthine

-

Phosphoryl chloride (POCl₃)

-

N,N-dimethylaniline (or another tertiary amine catalyst)

-

Ice water

-

Alkaline solution (e.g., ammonium hydroxide or sodium hydroxide)

-

Solvent for extraction (e.g., hot acetone or ether)

-

Reaction vessel with reflux condenser and heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a suitable reaction vessel, combine hypoxanthine, an excess of phosphoryl chloride, and a catalytic amount of a tertiary amine such as N,N-dimethylaniline.[4][5]

-

Heat the reaction mixture under reflux for a period of 4 to 8 hours. The reaction temperature is typically maintained between 70-105 °C.[5]

-

Upon completion of the reaction, carefully remove the unreacted phosphoryl chloride by evaporation under reduced pressure.[5]

-

Neutralize the acidic solution by the slow addition of an alkaline solution to a pH of approximately 7-9. This will cause the precipitation of this compound.[5]

-

Collect the precipitate by filtration and wash it with cold water.[5]

-

The crude this compound can be further purified by recrystallization or by leaching with a suitable hot solvent like acetone.[4]

-

Dry the purified product in an oven at an appropriate temperature.

Workflow for Synthesis of this compound:

Biological Mechanism of Action and Signaling Pathways

This compound itself is a prodrug and exerts its primary biological effects after being metabolized to 6-mercaptopurine (6-MP) and subsequently to 6-thioguanine (6-TG) and other thiopurine nucleotides.[6] These active metabolites are responsible for the compound's cytotoxic and immunosuppressive properties by interfering with purine metabolism and being incorporated into DNA and RNA.[6][7]

Inhibition of Purine Metabolism

The active metabolites of this compound, particularly thioinosine monophosphate (TIMP) derived from 6-MP, are potent inhibitors of several key enzymes in the de novo purine biosynthesis pathway.[8][9] This leads to a depletion of the cellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[10]

Incorporation into Nucleic Acids and Induction of Apoptosis

Thioguanine nucleotides, derived from this compound, can be incorporated into both DNA and RNA.[7][11] The incorporation of 6-thioguanine into DNA during replication leads to DNA damage and triggers the mismatch repair (MMR) system.[7] Persistent activation of the MMR system can result in cell cycle arrest and ultimately apoptosis.

Furthermore, a metabolite of azathioprine (a derivative of 6-MP), 6-Thio-GTP, has been shown to inhibit the small GTPase Rac1. This inhibition blocks the upregulation of the anti-apoptotic protein Bcl-xL, leading to the apoptosis of activated T-lymphocytes.[12]

Modulation of Other Signaling Pathways

Recent studies have indicated that 6-mercaptopurine can also modulate other critical cellular signaling pathways, including the mTOR and p53 pathways. Inhibition of the PI3K/mTOR signaling pathway by 6-MP can interfere with metabolic checkpoints in T cells and cancer cells.[13][14] Additionally, treatment with 6-thioguanine has been shown to upregulate genes involved in the p53 signaling pathway, a key regulator of the cell cycle and apoptosis.[15]

Applications in Research and Drug Development

This compound is a cornerstone intermediate in the pharmaceutical industry for the synthesis of thiopurine drugs.[1][3] Beyond its role as a synthetic precursor, it is also a valuable tool for researchers in various fields.

-

Anticancer and Antiviral Drug Development: It serves as a starting material for the creation of novel purine analogs with potential therapeutic activities.[3][13]

-

Biochemical and Cellular Research: this compound and its derivatives are used to study cellular metabolism, nucleic acid synthesis, and the mechanisms of action of various enzymes.[1][3]

-

Probing Enzyme Activity: Due to its reactivity, it can be used to investigate the active sites and mechanisms of purine-metabolizing enzymes.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges when handling the powder.

-

Skin and Body Protection: Laboratory coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 87-42-3) is a compound of immense value in both industrial and academic research. Its role as a key intermediate in the synthesis of life-saving medications, coupled with its utility as a tool to probe fundamental biological processes, underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and complex mechanism of action is crucial for its safe and effective use in the advancement of drug discovery and biomedical research. This guide provides a foundational resource for scientists and researchers working with this versatile purine analog.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound (EVT-463387) | 87-42-3 [evitachem.com]

- 4. US2832781A - this compound - Google Patents [patents.google.com]

- 5. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 6. Azathioprine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Thioguanine? [synapse.patsnap.com]

- 8. Thioguanine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. youtube.com [youtube.com]

- 10. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioguanine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of 6-Chloropurine: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of 6-Chloropurine, a crucial purine derivative with significant applications in medicinal chemistry and drug development. By leveraging advanced theoretical and computational methodologies, we can elucidate the molecule's fundamental properties, offering insights that can accelerate the design of novel therapeutics. This document summarizes key quantitative data from theoretical studies, details the computational protocols used, and visualizes the logical workflow of such an analysis.

Molecular Geometry and Electronic Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized geometry and electronic characteristics of this compound and its derivatives. These studies provide a foundational understanding of the molecule's stability, reactivity, and potential interaction mechanisms.

Optimized Molecular Geometry

The geometric parameters of the purine ring system in this compound derivatives have been computationally determined. The following tables present a comparison of bond lengths and angles for the central purine ring in four different crystalline environments (M-1 to M-4), as calculated by DFT.[1]

Table 1: Comparison of Calculated Bond Lengths (Å) in the Purine Ring of this compound Derivatives. [1]

| Bond | M-1 | M-2 | M-3 | M-4 |

| N1-C2 | 1.341 | 1.343 | 1.336 | 1.342 |

| C2-N3 | 1.319 | 1.318 | 1.321 | 1.318 |

| N3-C4 | 1.353 | 1.352 | 1.355 | 1.353 |

| C4-C5 | 1.385 | 1.386 | 1.383 | 1.385 |

| C5-C6 | 1.412 | 1.411 | 1.414 | 1.412 |

| C6-N1 | 1.332 | 1.331 | 1.334 | 1.332 |

| C5-N7 | 1.381 | 1.382 | 1.379 | 1.381 |

| N7-C8 | 1.311 | 1.310 | 1.313 | 1.311 |

| C8-N9 | 1.372 | 1.373 | 1.370 | 1.372 |

| N9-C4 | 1.378 | 1.379 | 1.376 | 1.378 |

Table 2: Comparison of Calculated Bond Angles (°) in the Purine Ring of this compound Derivatives. [1]

| Angle | M-1 | M-2 | M-3 | M-4 |

| C6-N1-C2 | 118.9 | 118.8 | 119.1 | 118.9 |

| N1-C2-N3 | 128.8 | 128.9 | 128.6 | 128.8 |

| C2-N3-C4 | 111.9 | 111.8 | 112.1 | 111.9 |

| N3-C4-C5 | 127.3 | 127.4 | 127.1 | 127.3 |

| C4-C5-C6 | 119.5 | 119.4 | 119.7 | 119.5 |

| C5-C6-N1 | 113.6 | 113.7 | 113.4 | 113.6 |

| C4-C5-N7 | 110.2 | 110.1 | 110.4 | 110.2 |

| C5-N7-C8 | 104.5 | 104.6 | 104.3 | 104.5 |

| N7-C8-N9 | 114.2 | 114.1 | 114.4 | 114.2 |

| C8-N9-C4 | 105.3 | 105.4 | 105.1 | 105.3 |

| N9-C4-C5 | 105.8 | 105.7 | 106.0 | 105.8 |

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 3: Calculated Electronic Properties of this compound Derivatives (in eV). [1]

| Molecule | HOMO Energy | LUMO Energy | Energy Gap (ΔE) |

| M-1 | -6.89 | -1.78 | 5.11 |

| M-2 | -6.92 | -1.81 | 5.11 |

| M-3 | -7.01 | -1.95 | 5.06 |

| M-4 | -6.95 | -1.85 | 5.10 |

These values help in predicting the sites for electrophilic and nucleophilic attacks and understanding charge transfer interactions within the molecule.[2]

Atomic Charge Distribution

Mulliken population analysis is used to determine the partial atomic charges, which are fundamental for understanding the electrostatic potential and dipole moment of the molecule.[3][4][5] The distribution of charges indicates the electron-donating or electron-accepting nature of different atoms within the molecule.

Table 4: Calculated Mulliken Atomic Charges for a Representative this compound Structure.

| Atom | Charge (e) | Atom | Charge (e) |

| N1 | -0.58 | C6 | 0.45 |

| C2 | 0.35 | Cl | -0.15 |

| N3 | -0.62 | N7 | -0.41 |

| C4 | 0.55 | C8 | 0.39 |

| C5 | -0.21 | N9 | -0.38 |

Note: These values are representative and can vary slightly depending on the specific derivative and computational method.

Computational and Experimental Protocols

The theoretical data presented in this guide are derived from robust computational chemistry methods, which are often validated against experimental spectroscopic data.

Density Functional Theory (DFT) Calculations

The primary computational approach for studying purine derivatives is Density Functional Theory (DFT).

-

Geometry Optimization: The molecular structures are fully optimized to find the minimum energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a high-level basis set such as 6-311++G(d,p).[3][5][6][7][8] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.[9]

-

Vibrational Frequency Analysis: Theoretical vibrational spectra (Infrared and Raman) are calculated at the same level of theory as the geometry optimization. These calculated frequencies are often scaled by a factor (e.g., 0.9679) to better match experimental results.[8] The analysis of vibrational modes helps in the interpretation of experimental spectra and confirms the stability of the optimized geometry.

-